2-(Methylsulfanyl)-4-piperidinoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-piperidinoquinazoline is a heterocyclic compound that contains a quinazoline core structure substituted with a methylsulfanyl group at the second position and a piperidino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-piperidinoquinazoline typically involves the reaction of quinazoline derivatives with appropriate reagents to introduce the methylsulfanyl and piperidino groups. One common method involves the use of 2-chloroquinazoline as a starting material, which undergoes nucleophilic substitution with a piperidine derivative to introduce the piperidino group. The methylsulfanyl group can be introduced through a subsequent reaction with a methylthiolating agent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-piperidinoquinazoline can undergo various chemical reactions, including:
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-piperidinoquinazoline involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can bind to the active site of these proteins, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Another heterocyclic compound with a similar methylsulfanyl group but different core structure.
2-(Methylsulfanyl)benzoic acid: Contains a methylsulfanyl group but lacks the quinazoline core.
2-(Methylsulfanyl)pyrimidine: Similar in structure but with a pyrimidine core instead of quinazoline.
Uniqueness
2-(Methylsulfanyl)-4-piperidinoquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research .
Biological Activity
2-(Methylsulfanyl)-4-piperidinoquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of quinazoline derivatives with appropriate reagents to introduce the methylsulfanyl and piperidino groups. The specific methods can vary, but they generally include:
- Reagents : Commonly used reagents include alkylating agents for introducing the methylsulfanyl group and piperidine derivatives for the piperidino moiety.
- Conditions : Reactions are often conducted under controlled temperatures and solvents to optimize yields and purity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, demonstrating significant cytotoxic effects.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It could affect various signaling pathways related to apoptosis and inflammation.
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Model | Effect Observed | Reference |
---|---|---|---|
Antitumor | MCF-7 (Breast Cancer) | IC50 = 10 µM | |
Antitumor | A549 (Lung Cancer) | Inhibition of growth | |
Antimicrobial | Staphylococcus aureus | Zone of inhibition = 15 mm | |
Neuroprotective | SH-SY5Y (Neuroblastoma) | Reduced apoptosis |
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated that treatment with the compound led to a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Neuroprotective Potential
Another case study focused on the neuroprotective effects of this compound in a model of oxidative stress. The findings demonstrated that pre-treatment with this compound significantly reduced markers of oxidative damage and improved neuronal survival rates.
Properties
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-18-14-15-12-8-4-3-7-11(12)13(16-14)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVUEMALXLPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.